4-((4-Methoxyphenyl)sulfonyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-yl 4-methoxyphenyl sulfone: is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-biphenyl]-4-yl 4-methoxyphenyl sulfone typically involves the reaction of [1,1’-biphenyl]-4-yl sulfonyl chloride with 4-methoxyphenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of [1,1’-biphenyl]-4-yl 4-methoxyphenyl sulfone may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and improve the solubility of the reactants and products. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl 4-methoxyphenyl sulfone can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form sulfides using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Nitric acid, sulfuric acid, halogens, acetic acid, and chloroform as solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [1,1’-Biphenyl]-4-yl 4-methoxyphenyl sulfone can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic pathways.
Medicine:
Pharmaceuticals: [1,1’-Biphenyl]-4-yl 4-methoxyphenyl sulfone may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Polymer Production: The compound can be used as a monomer or additive in the production of high-performance polymers with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of [1,1’-biphenyl]-4-yl 4-methoxyphenyl sulfone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic rings can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
- [1,1’-Biphenyl]-4-yl sulfone
- [1,1’-Biphenyl]-4-yl 4-chlorophenyl sulfone
- [1,1’-Biphenyl]-4-yl 4-nitrophenyl sulfone
Comparison:
- [1,1’-Biphenyl]-4-yl sulfone: Lacks the methoxy group, resulting in different electronic properties and reactivity.
- [1,1’-Biphenyl]-4-yl 4-chlorophenyl sulfone: Contains a chlorine atom, which can influence the compound’s reactivity and potential applications in medicinal chemistry.
- [1,1’-Biphenyl]-4-yl 4-nitrophenyl sulfone: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity, making it useful in different chemical reactions and applications.
Properties
CAS No. |
108409-60-5 |
---|---|
Molecular Formula |
C19H16O3S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-phenylbenzene |
InChI |
InChI=1S/C19H16O3S/c1-22-17-9-13-19(14-10-17)23(20,21)18-11-7-16(8-12-18)15-5-3-2-4-6-15/h2-14H,1H3 |
InChI Key |
WTWXIOPOGRTSCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.